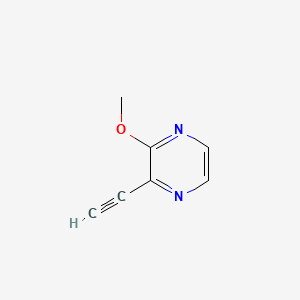

2-Ethynyl-3-methoxypyrazine

Beschreibung

Eigenschaften

IUPAC Name |

2-ethynyl-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-7(10-2)9-5-4-8-6/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGQRPOFUHPQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution of Halopyrazines

A common strategy for introducing alkoxy groups involves substituting halogen atoms on pyrazine rings with alkoxide nucleophiles. For example, 2-chloro-3-methoxypyrazine serves as a key intermediate.

Protocol :

-

Chlorination : Pyrazine derivatives are chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Methoxylation : The chlorinated intermediate reacts with sodium methoxide (NaOMe) in methanol under reflux.

Example :

In a study by Trifluoromethoxypyrazine synthesis, 2-chloro-5-trifluoromethoxypyrazine was prepared by treating 2-aminopyrazine with thiophosgene and chlorine gas, followed by methoxylation. Adapting this method, 2-chloro-3-methoxypyrazine could be synthesized and further alkylated to introduce an ethyl group.

Reaction Conditions :

Cross-Coupling Reactions for Alkyl Group Introduction

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enable the introduction of ethyl groups to methoxypyrazine precursors.

Protocol :

-

Borylation : 3-Methoxypyrazine is converted to its boronic ester derivative.

-

Coupling : React with ethyl halides (e.g., ethyl bromide) using Pd(PPh₃)₄ as a catalyst.

Example :

A study on trifluoromethoxypyrazines demonstrated the utility of cesium carbonate and palladium catalysts (e.g., Pd₂(dba)₃) in coupling reactions. Applying similar conditions, 2-iodo-3-methoxypyrazine could react with ethylzinc bromide to yield the target compound.

Optimization Parameters :

-

Solvent: Anhydrous dioxane or DMF

-

Yield: ~70–80% for analogous systems

Analytical Validation of Synthetic Products

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with nitrogen phosphorus detectors (NPD) is optimal for detecting methoxypyrazines due to their low volatility and high nitrogen content.

Conditions :

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm substituent positions and purity.

Typical Signals for 2-Ethyl-3-Methoxypyrazine :

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.75 (q, 2H, CH₂CH₃), 3.95 (s, 3H, OCH₃), 8.30–8.45 (m, 2H, pyrazine-H).

-

¹³C NMR (CDCl₃): δ 13.5 (CH₂CH₃), 25.8 (CH₂CH₃), 56.2 (OCH₃), 140–154 (pyrazine-C).

Challenges and Optimization Strategies

Side Reactions and Byproduct Formation

-

Ethyl Group Migration : Competing reactions may yield 3-ethyl-2-methoxypyrazine.

-

Oxidation : Methoxy groups can oxidize to carbonyls under harsh conditions.

Mitigation :

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethynyl-3-methoxypyrazine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form ethyl derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

Oxidation: Formation of 2-ethynyl-3-methoxycarbonylpyrazine.

Reduction: Formation of 2-ethyl-3-methoxypyrazine.

Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethynyl-3-methoxypyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and pathways.

Industry: Used in the development of new materials and as a flavoring agent in the food industry.

Wirkmechanismus

The mechanism of action of 2-Ethynyl-3-methoxypyrazine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Molecular Properties

Key structural analogues of 2-ethynyl-3-methoxypyrazine include:

Key Observations :

- Substituent Effects: Methoxy groups enhance odor potency compared to alkyl groups, as seen in 2-methoxy-3-methylpyrazine (almond/caramel) versus alkylated pyrazines (nutty/coffee) . Ethynyl groups may introduce sharper or metallic notes due to the triple bond’s electron-withdrawing nature.

Comparison Insights :

- The ethynyl group could lower thresholds further due to increased polarity.

- Industrial Relevance : Methoxypyrazines are pivotal in wine and food industries, while ethynyl derivatives may find niche applications in synthetic chemistry for click reactions .

Biologische Aktivität

2-Ethynyl-3-methoxypyrazine (CHNO) is an organic compound belonging to the pyrazine family, characterized by its unique ethynyl and methoxy groups. This compound has garnered attention in various fields, including medicinal chemistry, agriculture, and food science, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Ethynyl Group: Contributes to the compound's reactivity and potential interactions with biological targets.

- Methoxy Group: Enhances solubility and can participate in hydrogen bonding interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the methoxy group is capable of forming hydrogen bonds with polar residues. These interactions can modulate enzyme activity or receptor functions, leading to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. Notably, studies have shown that this compound demonstrates selective cytotoxicity towards certain tumor cells while exhibiting low toxicity towards normal cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC (µM) | Selectivity Index (SI) |

|---|---|---|

| M-HeLa (Cervical Cancer) | 10 | 5 |

| A549 (Lung Cancer) | 15 | 4 |

| Chang Liver Cells | >50 | - |

The selectivity index (SI) is calculated as the ratio of IC values for normal versus tumor cells, indicating a promising therapeutic window for potential anti-cancer applications.

Case Studies

- Study on Antimicrobial Efficacy: A recent study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains. The researchers noted its potential as a lead compound for developing new antibiotics.

- Cytotoxicity against Tumor Cells: Another investigation highlighted the compound's ability to induce apoptosis in M-HeLa cervical cancer cells through mitochondrial pathways. The study concluded that further exploration into its mechanism could lead to novel cancer therapies.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Table 3: Comparison with Similar Compounds

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| 2-Ethyl-3-methoxypyrazine | Ethyl group instead of ethynyl | Lower reactivity |

| 2-Isobutyl-3-methoxypyrazine | Isobutyl group | Different steric properties |

| 2,5-Dimethyl-3-methoxypyrazine | Two methyl groups | Altered chemical behavior |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethynyl-3-methoxypyrazine and its structural analogs?

- Methodological Answer : A multi-step synthesis pathway for methoxypyrazine derivatives involves halogenation, nucleophilic substitution, and Hofmann rearrangement. For example, 3-methoxy-2-aminopyrazine can be synthesized from 3-hydroxypyrazin-2-carboxamide via chlorination (using PCl₃ or POCl₃), followed by methoxy substitution with NaOMe. Cyano group hydrolysis (using H₂O₂/NaOH) and subsequent Hofmann rearrangement yield the final product . Modifications for introducing ethynyl groups may require Sonogashira coupling or alkyne-functionalized intermediates.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on:

- Mass Spectrometry (MS) : High-resolution MS (e.g., GCxGC-TOF-MS) provides molecular weight confirmation (e.g., m/z 138.1671 for C₇H₁₀N₂O) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy at C3, ethynyl at C2).

- IUPAC Standard InChIKey : Unique identifiers (e.g., DPCILIMHENXHQX-UHFFFAOYSA-N) validate structural integrity .

Q. What analytical techniques are optimal for quantifying 3-alkyl-2-methoxypyrazines in plant matrices?

- Methodological Answer :

- Headspace Solid-Phase Microextraction (HS-SPME) : Coupled with GCxGC-TOF-MS achieves detection limits of 0.6–1.8 pg/g in grape berries. Key parameters: 80°C extraction, 10–140 min equilibration, and deuterated internal standards (e.g., d₃-IBMP) .

- SPME Fiber Selection : Divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers maximize recovery in wine matrices .

Advanced Research Questions

Q. How do environmental factors influence the concentration of 2-methoxy-3-alkylpyrazines in Vitis vinifera?

- Methodological Answer :

- Correlation with Malic Acid Degradation : 2-Methoxy-3-isobutylpyrazine (IBMP) levels inversely correlate with malic acid breakdown during grape ripening (r² > 0.9), regardless of soil or climate .

- Training Systems and Canopy Management : Shaded canopies retain higher IBMP due to reduced sunlight exposure, delaying metabolic degradation .

- Data Table :

| Factor | Impact on MPs | Reference |

|---|---|---|

| Malic acid breakdown | ↓ IBMP by 67 ± 13% post-veraison | |

| Ethanol (20% v/v) | ↓ HS-SPME recovery by ~50% |

Q. What methodological challenges arise in detecting this compound in complex aqueous matrices?

- Methodological Answer :

- Matrix Interference : Phenolics and oak compounds in wine suppress HS-SPME efficiency. Mitigation: Use tandem MS/MS (e.g., GC-ITDMS/MS) to resolve co-eluting peaks .

- pH Sensitivity : Below pH 2, analyte loss occurs due to protonation. Adjust to pH 3–4 for optimal recovery .

- Ethanol Effects : Ethanol concentrations >10% (v/v) exponentially reduce headspace partitioning. Solution: Dilute samples or use salt saturation (30% NaCl) .

Q. How can contradictory data on methoxypyrazine sensory thresholds in different wine matrices be reconciled?

- Methodological Answer :

- Wine-Specific Thresholds : Orthonasal detection thresholds (DTs) vary by wine style (e.g., 0.32 ng/L in Chardonnay vs. 1.56 ng/L in Gewürztraminer) due to matrix composition (e.g., ethanol, phenolics) .

- Retronasal vs. Orthonasal Perception : Retronasal DTs are 30–50% higher, emphasizing the need for modality-specific testing .

Q. What are the detection thresholds for 2-Isopropyl-3-methoxypyrazine (IPMP) in different wine styles?

- Methodological Answer :

- ASTM E679 Ascending Forced-Choice Method : Group best estimate thresholds (BETs) for IPMP:

| Wine Style | Orthonasal DT (ng/L) | Retronasal DT (ng/L) |

|---|---|---|

| Chardonnay | 0.32 | N/A |

| Gewürztraminer | 1.56 | 1.15 |

| Red Blend | 1.03 | 2.29 |

- Implications : Thresholds guide quality control for "ladybug taint" in wines contaminated by Harmonia axyridis beetles .

Q. How does the wine matrix composition affect HS-SPME recovery efficiency for methoxypyrazines?

- Methodological Answer :

- Ethanol Impact : Recovery decreases exponentially with ethanol content (e.g., 20% ethanol reduces IPMP signal by ~60%) .

- Phenolic Interference : No measurable impact from tannins or oak-derived phenolics, but humic acids in raw water require MS/MS fragmentation for specificity .

Data Contradiction Analysis

- Example : Discrepancies in reported thresholds (e.g., 15 ng/L IBMP for "green bell pepper" character in Bordeaux wines vs. sub-ng/L DTs in controlled studies) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.